molecular formula C9H13NOS B3100600 2,4,6-Trimethylbenzenesulfinamide CAS No. 137280-49-0

2,4,6-Trimethylbenzenesulfinamide

Cat. No.: B3100600
CAS No.: 137280-49-0
M. Wt: 183.27 g/mol
InChI Key: TYGCVPMEMBXPSM-UHFFFAOYSA-N
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Description

2,4,6-Trimethylbenzenesulfinamide is an organic compound with the molecular formula C9H13NOS . It is a solid at room temperature .


Synthesis Analysis

The synthesis of this compound involves the use of tert-butanesulfinamide, 1-chloro-4-iodobenzene, Fe(NO3)3.9H2O, K3PO4, and CuO in N,N-dimethyl-formamide (DMF) under a nitrogen atmosphere . The mixture is stirred at 90°C until the substrate is completely consumed .


Molecular Structure Analysis

The molecular weight of this compound is 183.27 . The InChI code is 1S/C9H13NOS/c1-6-4-7(2)9(12(10)11)8(3)5-6/h4-5H,10H2,1-3H3 .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Antimicrobial Activity

  • Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study
    • A series of 2,4,6-trimethylbenzenesulfonyl hydrazones were synthesized and evaluated for their antimicrobial properties. One derivative showed significant inhibitory concentration against Gram-positive bacteria, indicating potential as antimicrobial agents (Popiołek et al., 2021).

Organic Synthesis

  • (S)‐(+)‐2,4,6‐Trimethylbenzenesulfinamide
    • The paper discusses asymmetric synthesis, organometallic reagents, aza-Darzens reaction, Grignard reagents, and chiral imines, indicating the compound's role in various organic synthesis reactions (Ramachandar et al., 2006).

Gas Separation Applications

  • Synthesis and characterization of 6FDA/3,5-diamino-2,4,6-trimethylbenzenesulfonic acid-derived polyimide for gas separation applications
    • A study on a sulfonic acid-functionalized trimethyl-substituted polyimide synthesized for gas separation. This polyimide showed significant selectivity in gas permeabilities, especially in CO2/CH4 separation, highlighting its application in industrial gas processing (Abdulhamid et al., 2021).

Mechanism of Action

Sulphonamides, such as 2,4,6-Trimethylbenzenesulfinamide, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Safety and Hazards

The safety information for 2,4,6-Trimethylbenzenesulfinamide includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

Properties

IUPAC Name

2,4,6-trimethylbenzenesulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-6-4-7(2)9(12(10)11)8(3)5-6/h4-5H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGCVPMEMBXPSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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